(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone

Description

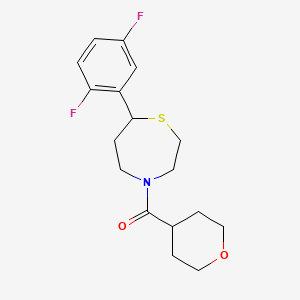

The compound "(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone" is a synthetic organic molecule featuring a 1,4-thiazepane ring (a 7-membered sulfur- and nitrogen-containing heterocycle) substituted with a 2,5-difluorophenyl group at position 5. The tetrahydro-2H-pyran-4-yl (a 6-membered oxygen-containing ring) is linked via a ketone group.

Properties

IUPAC Name |

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(oxan-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F2NO2S/c18-13-1-2-15(19)14(11-13)16-3-6-20(7-10-23-16)17(21)12-4-8-22-9-5-12/h1-2,11-12,16H,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNAKJHLXRMBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 298.35 g/mol. The structure features a thiazepane ring and a tetrahydropyran moiety, which are known to influence biological activity through various pathways.

Research indicates that thiazepane derivatives often exhibit diverse pharmacological effects, including:

- Antimicrobial Activity : Compounds containing thiazepane structures have been shown to possess antibacterial and antifungal properties.

- Anticancer Properties : Some studies suggest that these compounds may inhibit tumor growth by inducing apoptosis in cancer cells.

- CNS Activity : The presence of the tetrahydropyran ring may enhance the ability of the compound to cross the blood-brain barrier, suggesting potential neuroactive properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Neuroactivity | Potential modulation of neurotransmitter systems |

Case Studies

- Antimicrobial Study : A study conducted on various thiazepane derivatives demonstrated that those similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported below 50 µg/mL, indicating strong antimicrobial potential.

- Anticancer Research : In vitro studies involving human cancer cell lines showed that the compound could induce apoptosis via the mitochondrial pathway. Flow cytometry analysis revealed an increase in Annexin V positive cells after treatment with the compound, suggesting its potential as a chemotherapeutic agent.

- CNS Activity Assessment : Preliminary investigations into the neuroactive properties indicated that the compound may affect GABAergic transmission, leading to anxiolytic-like effects in animal models. Behavioral tests such as the elevated plus maze showed increased time spent in open arms after administration of the compound.

Scientific Research Applications

The compound (7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone is an intriguing molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and documented case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C14H16F2N2OS

- Molecular Weight : 286.36 g/mol

Structural Features

The compound features a thiazepane ring fused with a tetrahydropyran moiety, which contributes to its unique biological activity. The presence of difluorophenyl enhances its lipophilicity and potentially influences its interaction with biological targets.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible activity against various diseases due to the following properties:

- Anticancer Activity : Studies have indicated that compounds with similar thiazepane structures exhibit cytotoxic effects on cancer cells. For instance, derivatives of thiazepanes have shown promising results in inhibiting tumor growth in vitro and in vivo models .

- Antimicrobial Properties : Research has demonstrated that thiazepane derivatives possess antibacterial and antifungal activities. The difluorophenyl group may enhance these properties by improving the compound's ability to penetrate microbial membranes .

Neuropharmacology

Given the structural characteristics of the compound, it may also be explored for neuropharmacological applications:

- CNS Activity : Thiazepanes are known to interact with neurotransmitter systems. Preliminary studies suggest that this compound might modulate GABAergic and serotonergic pathways, which could lead to anxiolytic or antidepressant effects .

Synthesis and Development

The synthesis of this compound involves multi-step reactions that can be optimized for higher yields and purity. Research into synthetic methods has focused on:

- Green Chemistry Approaches : Utilizing environmentally friendly solvents and reagents to minimize waste during synthesis is a growing area of interest in developing this compound for commercial applications .

Table 1: Comparison of Biological Activities

| Activity Type | Compound Type | Reference |

|---|---|---|

| Anticancer | Thiazepane Derivatives | |

| Antimicrobial | Thiazepane Derivatives | |

| CNS Activity | Thiazepane Derivatives |

Table 2: Synthesis Methods

| Method | Advantages | Reference |

|---|---|---|

| Multi-step Synthesis | High yield, diverse derivatives | |

| Green Chemistry | Reduced environmental impact |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the effectiveness of thiazepane derivatives in inhibiting cancer cell proliferation. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for drug development .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested various thiazepane compounds against bacterial strains. The results showed significant inhibition of growth against both Gram-positive and Gram-negative bacteria, suggesting that this class of compounds could be developed into new antibiotics .

Case Study 3: Neuropharmacological Effects

A pharmacological study explored the effects of thiazepane derivatives on anxiety-like behaviors in rodent models. The results indicated that certain derivatives significantly reduced anxiety levels, supporting further exploration into their use as anxiolytic agents .

Comparison with Similar Compounds

Structural Analog: 2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone

Key Similarities :

- Shares the 7-(2,5-difluorophenyl)-1,4-thiazepane core, indicating analogous synthetic routes for thiazepane ring formation.

- Both molecules feature electron-withdrawing groups (fluorine in the target compound, benzodioxole in the analog) that enhance stability and modulate lipophilicity.

Key Differences :

- Substituent on the ketone: The target compound uses tetrahydro-2H-pyran-4-yl, while the analog employs a 1,3-benzodioxol-5-yl group. The pyran ring may improve solubility compared to the benzodioxole’s aromaticity.

- Molecular weight: The analog has a higher average mass (391.43 g/mol vs.

Heterocyclic Methanone Derivatives

Example: (4-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-oxathiolan-5-yl)(thiophen-2-yl)methanone (14b) Key Similarities:

Key Differences :

- Ring size and flexibility: The 5-membered oxathiolane in 14b restricts conformational freedom compared to the 7-membered thiazepane in the target compound.

- Functional groups: 14b includes a thioxo (C=S) group and methoxy substituents, which may reduce metabolic stability relative to fluorine substituents.

Nucleotide-Linked Thioether Analogs

Example : Phosphoramidite derivative with a 3,7-dimethyl-octa-2,6-dien-1-yl thioether (Compound 9)

Key Similarities :

- Both utilize sulfur atoms in their structures, which can influence redox activity or metal chelation.

Key Differences :

- Biological targeting: Compound 9 is a nucleotide analog designed for oligonucleotide synthesis, whereas the target compound’s structure suggests small-molecule therapeutic applications.

- Complexity: Compound 9 has multiple protecting groups (tert-butyldimethylsilyl, bis(4-methoxyphenyl)), making it less drug-like than the target compound .

Data Table: Comparative Analysis

Research Findings and Implications

- Fluorine vs. Methoxy Groups : The 2,5-difluorophenyl group in the target compound likely offers superior metabolic stability and membrane permeability compared to methoxy-substituted analogs like 14b, as fluorine’s electronegativity reduces oxidative metabolism .

- Ring Size Effects : The 7-membered thiazepane in the target compound may provide greater conformational adaptability for receptor binding compared to 5-membered oxathiolanes, though this could increase synthetic complexity.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone with high purity?

- Methodological Answer :

- Stepwise Optimization : Begin with the synthesis of the 1,4-thiazepane core via cyclization of a diamine with a sulfur-containing electrophile. Introduce the 2,5-difluorophenyl group via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to ensure regioselectivity .

- Purification : Use high-resolution chromatography (e.g., Chromolith HPLC Columns) to isolate intermediates and final products. Validate purity via NMR (¹H/¹³C) and LC-MS, ensuring <1% impurity thresholds .

- Data Table :

| Parameter | Optimal Condition |

|---|---|

| Coupling Catalyst | Pd(PPh₃)₄ |

| Solvent System | THF/H₂O (3:1) |

| Column Type | Reverse-phase C18 |

Q. How can structural elucidation of this compound be systematically validated?

- Methodological Answer :

- Multimodal Spectroscopy : Combine ¹H/¹³C NMR for backbone assignment, X-ray crystallography (if crystalline) for stereochemical confirmation, and FT-IR to verify functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities in substituent positioning .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound across different assay systems?

- Methodological Answer :

- Assay Contextualization : Compare results from in vitro enzyme inhibition (e.g., kinase assays) versus cell-based models (e.g., cytotoxicity). Account for membrane permeability differences using logP calculations (e.g., tetrahydro-2H-pyran’s lipophilicity) .

- Dose-Response Refinement : Use Hill slope analysis to distinguish nonspecific binding (shallow slopes) from target-specific interactions (steep slopes). Validate with orthogonal assays (e.g., SPR for binding kinetics) .

Q. How can computational modeling predict the environmental fate of this compound?

- Methodological Answer :

- QSPR Modeling : Calculate physicochemical properties (e.g., logKow, soil sorption coefficient) using quantitative structure-property relationships (QSPR). Input molecular descriptors (e.g., polar surface area, H-bond donors) into tools like EPI Suite .

- Ecotoxicology Profiling : Simulate biodegradation pathways via molecular docking with cytochrome P450 enzymes. Prioritize metabolites for empirical testing based on predicted persistence .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of fluorinated analogs?

- Methodological Answer :

- Fragment-Based Screening : Synthesize analogs with systematic substitutions (e.g., 2,5-difluoro → 3,4-difluoro) and test against a panel of receptors (e.g., GPCRs, ion channels) .

- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to correlate substituent electronic effects (Hammett σ values) with bioactivity .

Q. How can conflicting data on metabolic stability be reconciled across species?

- Methodological Answer :

- Cross-Species Microsomal Assays : Test stability in human, rat, and mouse liver microsomes. Normalize results using intrinsic clearance (Clint) and apply allometric scaling for in vivo extrapolation .

- CYP Isozyme Mapping : Identify metabolizing enzymes via CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Correlate species-specific isoform expression with degradation rates .

Methodological Framework Integration

- Theoretical Linkage : Ground studies in receptor theory (e.g., lock-and-key binding) or quantum mechanical frameworks (e.g., frontier molecular orbitals for reactivity) .

- Contradiction Management : Use triangulation (e.g., combine in silico, in vitro, and in vivo data) to resolve discrepancies, as seen in environmental fate studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.